

# GPR84 mRNA Expression: A Technical Guide to Tissue-Specific Patterns and Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a comprehensive overview of the tissue-specific expression patterns of G-protein coupled receptor 84 (GPR84) mRNA. It details quantitative expression data, outlines key experimental protocols for mRNA detection, and visualizes the associated signaling pathways and experimental workflows. GPR84, a receptor for medium-chain fatty acids, is increasingly recognized for its role in inflammation and immune responses, making it a significant target in drug development.

## **Tissue-Specific Expression of GPR84 mRNA**

GPR84 expression is predominantly observed in immune cells and tissues rich in these cells.[1] [2][3][4] Its expression is dynamically regulated, often increasing significantly under inflammatory conditions.[2][3]

### **Basal mRNA Expression in Human and Murine Tissues**

The following tables summarize the relative expression levels of GPR84 mRNA across various tissues under basal or non-inflammatory conditions, as determined by quantitative PCR (qPCR) and RNA sequencing data from resources like the Human Protein Atlas and GTEx.

Table 1: Relative GPR84 mRNA Expression in Human Tissues



Tissue	Relative Expression Level	Data Source
Bone Marrow	High	Human Protein Atlas[5]
Spleen	High	Human Protein Atlas, GTEx[6]
Adipose Tissue	Moderate to High	GTEx[6]
Lung	Moderate	GTEx[6]
Urinary Bladder	Tissue Enhanced	Human Protein Atlas[5]
Liver	Low	GTEx[6]
Brain	Low	Human Protein Atlas[5]
Skeletal Muscle	Low	GTEx[6]
Pancreas	Low	GTEx[6]
Kidney	Low	Human Protein Atlas[5]

Expression levels are qualitative summaries derived from publicly available databases.

Table 2: Relative GPR84 mRNA Expression in Murine Tissues



Tissue	Relative Expression Level	Key Findings
Bone Marrow	High	Identified as a site with remarkably high mRNA expression via qPCR.
Spleen	High	High expression detected, consistent with its role in immune function.[8]
Intestine	High	Predominantly expressed in the intestine and spleen in some studies.
Lung	Moderate	Basal expression observed, which increases with inflammation.[1]
Adipose Tissue	Low (basal)	Expression is significantly upregulated by high-fat diets and inflammatory stimuli.[9]
Liver	Low (basal)	Expression is significantly upregulated during immune-mediated liver injury.[10][11]
Brain	Low (basal)	Expression is low but increases with endotoxin-induced inflammation.[1][12]
Skeletal Muscle	Low	GPR84 has been shown to be expressed in skeletal muscle. [13]

# **Expression in Immune Cells**

GPR84 is highly expressed in various innate immune cells, positioning it as a key modulator of the immune response.[2][13]

Table 3: GPR84 mRNA Expression in Immune Cell Populations



Cell Type	Expression Level	Inducing Stimuli
Macrophages	High	Lipopolysaccharide (LPS), TNFα, IL-4, High Glucose, Oxidized LDL[1][3][9]
Neutrophils	High	LPS, Pro-inflammatory molecules[2][4]
Monocytes	High	Enriched in classical monocytes.[2][7]
Microglia	Moderate to High	LPS and other inflammatory triggers.[1][4]
Basophils	Group Enriched	Human Protein Atlas[7]
T-cells & B-cells	Detected	Found in splenic T and B cells.

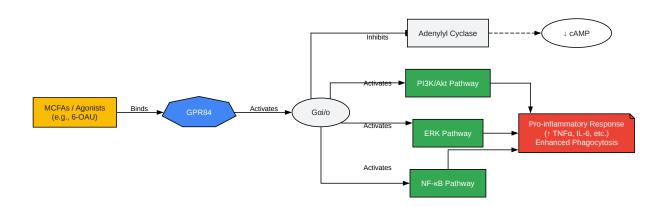
# **GPR84 Signaling Pathway and Experimental Visualizations**

Activation of GPR84 by its ligands, such as medium-chain fatty acids or synthetic agonists like 6-OAU, initiates a signaling cascade that modulates cellular functions, particularly in immune cells.[1][13]

#### **GPR84 Signaling Cascade**

GPR84 is a Gαi-coupled receptor.[13] Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Concurrently, it activates several pro-inflammatory downstream pathways. Studies in macrophages have shown that GPR84 stimulation leads to the phosphorylation and activation of Akt, ERK, and the nuclear translocation of NF-κB (p65 subunit).[1][3][11] This cascade results in the enhanced expression of pro-inflammatory mediators, including TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1.[3][11]



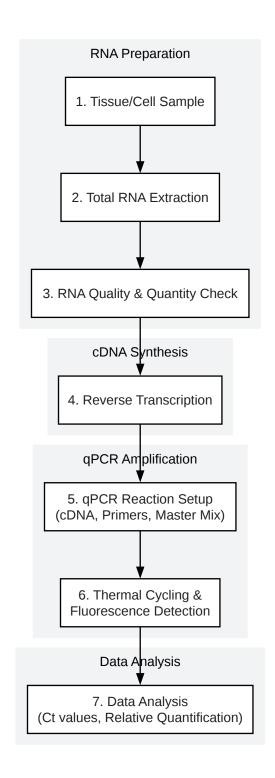


GPR84 receptor signaling cascade.

## **Experimental Workflow Visualizations**

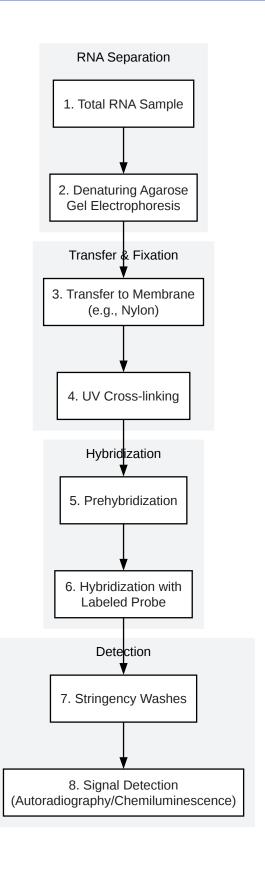
The following diagrams illustrate the standard workflows for the key experimental techniques used to quantify and localize GPR84 mRNA.





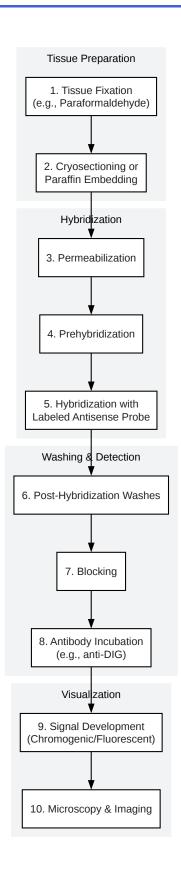
Workflow for Quantitative PCR (qPCR).





Workflow for Northern Blotting.





Workflow for In Situ Hybridization (ISH).



## **Experimental Protocols**

Detailed methodologies are crucial for the accurate detection and quantification of GPR84 mRNA. The following sections provide generalized protocols for the most common techniques.

#### **Quantitative Real-Time PCR (qPCR)**

qPCR is the most widely used method for quantifying GPR84 mRNA levels due to its high sensitivity and specificity.[1][11]

- RNA Extraction and Purification:
  - Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
  - Extract total RNA using a phenol-chloroform method or a commercial silica-column-based kit.
  - Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.
  - Assess RNA quality and concentration using a spectrophotometer (A260/A280 ratio) and by checking for intact ribosomal RNA bands on an agarose gel.
- cDNA Synthesis (Reverse Transcription):
  - Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript).
  - Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcription of all RNA species.
  - Perform the reaction according to the manufacturer's instructions, typically involving incubation at 42-50°C for 60 minutes, followed by enzyme inactivation at 70°C.
- qPCR Reaction:



- Design GPR84-specific primers that span an exon-exon junction to prevent amplification of genomic DNA. Ensure primers have a melting temperature (Tm) of ~60°C and produce an amplicon of 100-200 bp.
- Prepare a qPCR reaction mix containing:
  - Diluted cDNA template
  - Forward and reverse primers (final concentration 200-500 nM)
  - A fluorescent DNA-binding dye-based master mix (e.g., SYBR Green) or a probe-based master mix (e.g., TaqMan).
  - Nuclease-free water.
- Run the reaction on a real-time PCR cycler with a typical program:
  - Initial denaturation: 95°C for 5-10 min.
  - 40 cycles of: Denaturation at 95°C for 15 sec, Annealing/Extension at 60°C for 60 sec.
  - Melt curve analysis (for SYBR Green) to confirm product specificity.
- Data Analysis:
  - Determine the cycle threshold (Ct) for GPR84 and a stable housekeeping gene (e.g., GAPDH, ACTB).
  - $\circ$  Calculate the relative expression of GPR84 mRNA using the  $\Delta\Delta$ Ct method, normalizing the target gene's expression to the housekeeping gene.

#### **Northern Blotting**

Northern blotting provides information on the size and abundance of GPR84 transcripts.[14]

- RNA Electrophoresis:
  - Separate 10-20 μg of total RNA per sample on a large denaturing formaldehyde-agarose gel (1-1.2%).[15][16]



 Run the gel in 1X MOPS buffer until the bromophenol blue dye has migrated approximately two-thirds of the gel length.[15]

#### Transfer:

- Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary action overnight or using a vacuum blotting apparatus.[16][17]
- Fixation and Probe Preparation:
  - Fix the RNA to the membrane by UV cross-linking or baking at 80°C.[17]
  - Prepare a GPR84-specific probe (e.g., a several hundred base pair cDNA fragment).
  - Label the probe with a radioactive isotope (e.g., <sup>32</sup>P-dCTP) using random priming or with a non-radioactive label like digoxigenin (DIG).[18]
- · Hybridization and Washing:
  - Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb or a formamide-based buffer) for at least 30 minutes at 42°C (for formamide-based) or 68°C (for aqueous).
     [15][18]
  - Denature the labeled probe by boiling and add it to the fresh hybridization buffer.
  - Incubate the membrane with the probe solution overnight at the appropriate temperature with gentle agitation.[16]
  - Perform a series of stringency washes to remove non-specifically bound probe, starting with low stringency washes (e.g., 2X SSC, 0.1% SDS at room temperature) and progressing to high stringency washes (e.g., 0.1X SSC, 0.1% SDS at 65°C).[15]

#### Detection:

- For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen.
- For non-radioactive probes, perform chemiluminescent or colorimetric detection according to the kit manufacturer's instructions.



## In Situ Hybridization (ISH)

ISH allows for the visualization of GPR84 mRNA expression within the morphological context of a tissue, identifying the specific cell types that express the gene.[12]

- Tissue Preparation:
  - Fix fresh tissue immediately in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
  - Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 20-30%) overnight at 4°C.
  - Embed the tissue in OCT compound and freeze. Cut 10-20 μm thick sections using a cryostat and mount on coated slides (e.g., SuperFrost Plus).[19]
- Probe Synthesis:
  - Linearize a plasmid containing the GPR84 cDNA template with appropriate restriction enzymes.[19]
  - Synthesize a labeled antisense RNA probe using in vitro transcription with labeled UTPs
     (e.g., DIG-UTP or FITC-UTP).[20] A sense probe should also be synthesized as a negative
     control.
- Hybridization:
  - Post-fix the sections on the slides and acetylate to reduce background.
  - Pre-hybridize the sections in a hybridization buffer for 1-2 hours at 65°C.
  - Denature the probe (e.g., 80°C for 5 min) and add it to the hybridization buffer.
  - Apply the probe solution to the tissue sections, cover with a coverslip, and incubate in a humidified chamber overnight at 65°C.[19]
- Post-Hybridization Washes and Detection:
  - Perform stringent washes in SSC buffer at 65°C to remove the unbound probe.



- Block the sections (e.g., in a solution containing blocking reagent and sheep serum).[19]
- Incubate with an alkaline phosphatase (AP) or peroxidase (POD) conjugated anti-DIG (or anti-FITC) antibody.[19][21]
- Wash to remove the excess antibody.
- Visualization:
  - For chromogenic detection, incubate the sections with a substrate solution like NBT/BCIP,
     which produces a blue/purple precipitate.[19]
  - For fluorescent detection, use a tyramide signal amplification (TSA) system.
  - Counterstain with a nuclear stain if desired, dehydrate, and mount with a coverslip.
     Analyze the results using light or fluorescence microscopy.

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- To cite this document: BenchChem. [GPR84 mRNA Expression: A Technical Guide to Tissue-Specific Patterns and Detection Methodologies]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b10814916#tissue-specific-expression-patterns-of-gpr84-mrna]

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